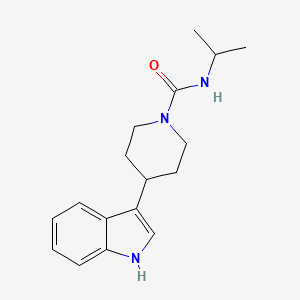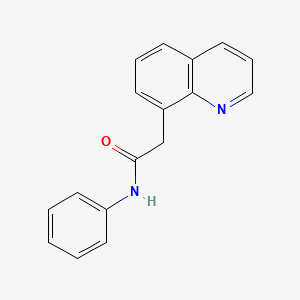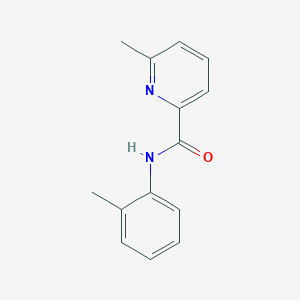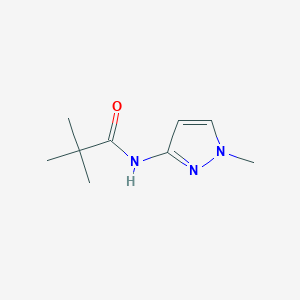
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been used in various studies to investigate the mechanisms of NMDA receptor function and its involvement in various physiological and pathological conditions.
Wirkmechanismus
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide acts as a positive allosteric modulator of the NMDA receptor. It binds to a specific site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor in response to glutamate binding. This results in increased calcium influx and activation of downstream signaling pathways that are important for neuronal function and plasticity.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide has been shown to enhance NMDA receptor function in various brain regions, including the hippocampus, cortex, and spinal cord. It has been shown to enhance synaptic plasticity, learning and memory processes, and pain perception. It has also been implicated in the development of addiction and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide in lab experiments is its specificity for the NMDA receptor, which allows for selective modulation of this receptor without affecting other glutamate receptors. Another advantage is its relatively high potency, which allows for small concentrations to be used in experiments. However, one limitation is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide. One area of interest is the development of more selective and potent modulators of the NMDA receptor that can be used in clinical settings. Another area of interest is the investigation of the role of N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide in the pathogenesis of neurodegenerative diseases and the development of potential therapeutic strategies. Additionally, further research is needed to elucidate the precise mechanisms of N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide's action on the NMDA receptor and its downstream signaling pathways.
Synthesemethoden
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide can be synthesized by reacting 5-tert-butyl-2-methylpyrazole-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide has been widely used in scientific research to investigate the mechanisms of NMDA receptor function and its involvement in various physiological and pathological conditions. It has been used in studies related to synaptic plasticity, learning and memory, pain perception, addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)11-9-12(17(4)16-11)15-13(18)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDUQEKUZMPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














